Lipophilicity Shift from Trifluoromethyl Substitution
The presence of the meta-trifluoromethyl substituent on the N-phenyl ring confers a marked increase in lipophilicity. The predicted partition coefficient (logP) for 4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine is 6.059 [1]. In contrast, the direct des-trifluoromethyl analog, N,4-diphenylphthalazin-1-amine, is computationally predicted to have a logP of approximately 4.5 [2]. This represents a >30-fold increase in the octanol-water partition coefficient, which is a critical differentiator for membrane permeability, tissue distribution, and non-specific protein binding in any assay development context.
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP ≈ 6.06 |
| Comparator Or Baseline | N,4-diphenylphthalazin-1-amine (des-CF3 analog), LogP ≈ 4.5 |
| Quantified Difference | Δ LogP ≈ +1.56, corresponding to a >30-fold increase in partition coefficient |
| Conditions | Computational prediction using ZINC physicochemical property models |
Why This Matters
This differential in LogP is crucial for researchers designing cellular assays or in vivo studies, as it dictates the necessary concentration of organic solvent (e.g., DMSO) for solubilization, impacts compound recovery from labware due to non-specific binding, and alters the free fraction in protein-containing media.
- [1] ZINC Database. ZINC000001745101 (4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine). URL: https://zinc.docking.org/substances/ZINC000001745101/. View Source
- [2] ZINC Database. ZINC000001745101 (4-phenyl-N-[3-(trifluoromethyl)phenyl]phthalazin-1-amine). URL: https://zinc.docking.org/substances/ZINC000001745101/. View Source
